4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid is an organic compound with a complex structure that includes a pyrimidine ring substituted with isopropyl, methoxybenzyl, and carboxylic acid groups
Scientific Research Applications
4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays to study enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
Research into pyrimidines and their derivatives is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Methoxybenzylation: The methoxybenzyl group can be introduced via nucleophilic substitution, where the pyrimidine nitrogen attacks a methoxybenzyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-2-aminopyrimidine-5-carboxylic acid: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.
2-[(2-Methoxybenzyl)amino]pyrimidine-5-carboxylic acid: Lacks the isopropyl group, potentially altering its chemical reactivity and biological activity.
4-Isopropyl-2-[(2-hydroxybenzyl)amino]pyrimidine-5-carboxylic acid: The methoxy group is replaced by a hydroxy group, which could change its solubility and interaction with biological targets.
Uniqueness
4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both isopropyl and methoxybenzyl groups can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)14-12(15(20)21)9-18-16(19-14)17-8-11-6-4-5-7-13(11)22-3/h4-7,9-10H,8H2,1-3H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVHHUBLMFOTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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